molecular formula C18H17BrNP B14874889 Triphenylphosphine imide hydrobromide

Triphenylphosphine imide hydrobromide

Cat. No.: B14874889
M. Wt: 358.2 g/mol
InChI Key: GVTJMFRGMWXNOG-UHFFFAOYSA-N
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Description

Triphenylphosphine imide hydrobromide is a chemical compound that combines the properties of triphenylphosphine, imide, and hydrobromide. It is known for its applications in organic synthesis and as a reagent in various chemical reactions. This compound is particularly valued for its ability to act as a source of hydrogen bromide in organic reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Triphenylphosphine imide hydrobromide can be synthesized through the reaction of triphenylphosphine with hydrobromic acid. The reaction typically involves the following steps:

  • Dissolving triphenylphosphine in an appropriate solvent such as dichloromethane.
  • Adding hydrobromic acid to the solution under controlled temperature conditions.
  • Allowing the reaction to proceed until the formation of this compound is complete.
  • Isolating the product through filtration and purification techniques.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and automated systems to ensure consistent quality and yield. The process generally follows the same principles as laboratory synthesis but is optimized for efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Triphenylphosphine imide hydrobromide undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form triphenylphosphine oxide.

    Reduction: It can act as a reducing agent in certain reactions.

    Substitution: It participates in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Conditions typically involve polar solvents and moderate temperatures.

Major Products Formed

    Oxidation: Triphenylphosphine oxide.

    Reduction: Various reduced organic compounds.

    Substitution: Substituted phosphonium salts.

Scientific Research Applications

Triphenylphosphine imide hydrobromide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of phosphonium salts and as a source of hydrogen bromide.

    Biology: Employed in the synthesis of biologically active molecules and as a catalyst in biochemical reactions.

    Medicine: Investigated for its potential use in drug synthesis and development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of triphenylphosphine imide hydrobromide involves its ability to donate hydrogen bromide in chemical reactions. This donation facilitates various transformations, such as the formation of brominated compounds. The molecular targets and pathways involved depend on the specific reaction and the nature of the substrates.

Comparison with Similar Compounds

Similar Compounds

    Triphenylphosphine hydrobromide: Similar in structure but lacks the imide group.

    Triphenylphosphine oxide: An oxidized form of triphenylphosphine.

    Triphenylphosphine imide: Lacks the hydrobromide component.

Uniqueness

Triphenylphosphine imide hydrobromide is unique due to its combined properties of triphenylphosphine, imide, and hydrobromide. This combination allows it to participate in a broader range of chemical reactions and makes it a versatile reagent in organic synthesis.

Properties

Molecular Formula

C18H17BrNP

Molecular Weight

358.2 g/mol

IUPAC Name

imino(triphenyl)-λ5-phosphane;hydrobromide

InChI

InChI=1S/C18H16NP.BrH/c19-20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18;/h1-15,19H;1H

InChI Key

GVTJMFRGMWXNOG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P(=N)(C2=CC=CC=C2)C3=CC=CC=C3.Br

Origin of Product

United States

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